4-Ethyl-2-methylaniline

Beschreibung

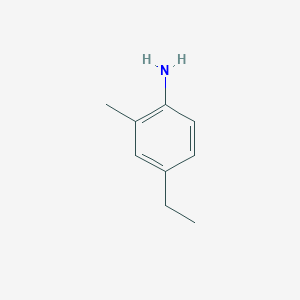

4-Ethyl-2-methylaniline (IUPAC name: benzenamine, 4-ethyl-2-methyl-) is a substituted aniline derivative with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol (base compound). Its structure consists of a benzene ring substituted with an amino group (-NH₂) at position 1, a methyl group (-CH₃) at position 2, and an ethyl group (-CH₂CH₃) at position 4 (Figure 1) . The hydrochloride form (C₉H₁₄ClN) has a molecular weight of 171.67 g/mol and is utilized in synthetic chemistry for improved solubility and stability .

The compound serves as a key intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals. Its steric and electronic properties, influenced by the ethyl and methyl substituents, modulate reactivity in electrophilic substitution and coupling reactions.

Eigenschaften

IUPAC Name |

4-ethyl-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFVTWKQFZGFDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597593 | |

| Record name | 4-Ethyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71757-56-7 | |

| Record name | 4-Ethyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethyl-2-methylaniline can be synthesized through several methods. One common approach involves the alkylation of 2-methylaniline with ethyl halides under basic conditions. The reaction typically proceeds as follows:

Step 1: 2-Methylaniline is treated with an ethyl halide (such as ethyl bromide) in the presence of a base (such as sodium hydroxide).

Step 2: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydrogenation of 4-Ethyl-2-nitrotoluene, which is obtained through the nitration of 4-Ethyltoluene. The hydrogenation process reduces the nitro group to an amino group, yielding this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethyl-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine.

Major Products:

Oxidation: Quinones or nitroso derivatives.

Reduction: Amines.

Substitution: Nitro, sulfo, or halo derivatives.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-2-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Ethyl-2-methylaniline involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-Ethyl-2-methylaniline with analogous aromatic amines, emphasizing structural variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Substituted Anilines

Key Analysis:

Substituent Effects on Reactivity and Solubility this compound: The ethyl group enhances steric hindrance, reducing nucleophilicity compared to unsubstituted aniline. Its low polarity limits aqueous solubility, but the hydrochloride salt improves solubility in polar solvents . 4-Methoxy-2-methylaniline: The methoxy group (-OCH₃) increases electron density on the ring via resonance, enhancing reactivity in electrophilic substitutions. Its polarity supports applications in pharmaceuticals and dyes . 4-Chloro-2-methylaniline: The electron-withdrawing chloro group (-Cl) deactivates the ring, reducing electrophilic substitution rates. However, it promotes carcinogenicity via metabolic activation to hydroxylamine intermediates, which bind irreversibly to DNA and proteins .

Positional Isomerism

- 2-Ethyl-6-methylaniline (vs. This compound): The positional shift of the ethyl group from position 4 to 2 alters steric interactions and electronic distribution. This isomer forms stable crystalline salts with sulfonic acids (e.g., 4-methylbenzenesulfonic acid), highlighting its utility in crystallization studies .

Synthetic Utility

- This compound hydrochloride is a preferred form in synthesis due to its stability and ease of handling. In comparison, 4-Methoxy-2-methylaniline is employed in niche applications requiring electron-rich aromatic systems .

Biologische Aktivität

Overview

4-Ethyl-2-methylaniline, an aromatic amine, is characterized by the presence of both ethyl and methyl groups attached to a benzene ring, along with an amino group. This compound has garnered attention in various fields, particularly in medicinal chemistry and toxicology, due to its potential biological activities and interactions with biomolecules.

The molecular formula of this compound is C10H15N, with a molecular weight of 149.24 g/mol. It is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and polymers. The compound's structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their functions. Additionally, metabolic transformations can lead to the formation of active metabolites that may exert specific biological effects.

Anticancer Potential

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, certain aniline derivatives have shown significant activity against various cancer cell lines, suggesting that modifications to the this compound structure could enhance its therapeutic efficacy .

Genotoxicity Studies

Research has also explored the genotoxicity of this compound. In vitro and in vivo studies have been conducted to assess its potential DNA-damaging effects. These studies are crucial for evaluating the safety profile of the compound, especially concerning its use in pharmaceuticals .

Case Study 1: Antitumor Activity

A study investigating the anticancer effects of substituted anilines found that specific modifications to the aniline structure could enhance its inhibitory effects on cancer cell proliferation. For example, compounds derived from this compound demonstrated promising results against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines, indicating potential for further development as anticancer agents .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological study, this compound was evaluated for its genotoxic effects using both bacterial assays and mammalian cell cultures. The results indicated a varying degree of mutagenicity depending on concentration and exposure time, highlighting the need for careful risk assessment in industrial applications .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.